tert-Butyl 8-nitro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-nitro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a chromanone ring fused to a piperidine ring, with a tert-butyl ester and a nitro group as substituents. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the molecule.
Preparation Methods
The synthesis of tert-Butyl 8-nitro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a chromanone derivative with a piperidine derivative under acidic or basic conditions to form the spiro linkage. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents. The tert-butyl ester is usually formed through esterification reactions involving tert-butyl alcohol and a suitable carboxylic acid derivative.
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl 8-nitro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The carbonyl group in the chromanone ring can undergo reduction to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester yields the free carboxylic acid.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique spiro structure makes it a useful scaffold for designing new chemical entities.
Biology: The compound’s potential biological activity, including its ability to interact with biological targets, makes it a candidate for drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer, due to its ability to modulate specific molecular pathways.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 8-nitro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets in biological systems. The nitro group and the spiro linkage play crucial roles in its activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
tert-Butyl 8-nitro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate can be compared with other spiro compounds that share similar structural features. Some of the similar compounds include:
Spiro[chromane-2,4’-piperidine]-4(3H)-one: This compound shares the spiro linkage and chromanone-piperidine structure but lacks the nitro and tert-butyl ester groups.
Spirocyclic oxindoles: These compounds feature a spiro linkage with an oxindole ring and are known for their biological activity, particularly in medicinal chemistry.
Spiro[chroman-2,4’-piperidine]-4(3H)-one derivatives: These derivatives have been studied for their pharmacological potential and share the core spiro structure with variations in substituents.
The uniqueness of tert-Butyl 8-nitro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to other spiro compounds.
Properties
IUPAC Name |
tert-butyl 8-nitro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-17(2,3)26-16(22)19-9-7-18(8-10-19)11-14(21)12-5-4-6-13(20(23)24)15(12)25-18/h4-6H,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEPLKSQRLSAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.